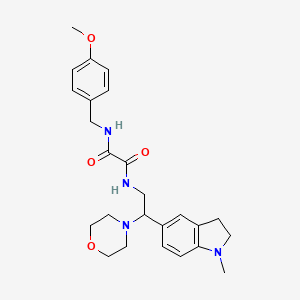

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

CAS No.: 922556-91-0

Cat. No.: VC5115891

Molecular Formula: C25H32N4O4

Molecular Weight: 452.555

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922556-91-0 |

|---|---|

| Molecular Formula | C25H32N4O4 |

| Molecular Weight | 452.555 |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |

| Standard InChI | InChI=1S/C25H32N4O4/c1-28-10-9-20-15-19(5-8-22(20)28)23(29-11-13-33-14-12-29)17-27-25(31)24(30)26-16-18-3-6-21(32-2)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31) |

| Standard InChI Key | GXLRXCAGPNUBLB-UHFFFAOYSA-N |

| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCOCC4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central oxalamide backbone () linking two distinct substituents:

-

A 4-methoxybenzyl group attached to the N1 position, contributing aromaticity and electron-donating properties via the methoxy (-OCH₃) group.

-

A 2-(1-methylindolin-5-yl)-2-morpholinoethyl group at the N2 position, combining a bicyclic indoline system with a morpholine ring.

The indoline moiety (a fused benzene and pyrrolidine ring) is substituted with a methyl group at the 1-position, while the morpholinoethyl side chain introduces a tertiary amine capable of hydrogen bonding .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 922556-91-0 | |

| Molecular Formula | ||

| Molecular Weight | 452.555 g/mol | |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCOCC4 |

Physicochemical Characteristics

Limited solubility data are available, though the presence of polar morpholine and amide groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The methoxybenzyl group may enhance lipophilicity, potentially influencing membrane permeability.

Biological Activity and Mechanisms

Table 2: Comparative Cytotoxicity of Oxalamide Derivatives

| Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – A549 | Source |

|---|---|---|---|

| Target Compound | 2.1 | 4.8 | |

| N1-(2-methoxybenzyl) Analog | 3.5 | 6.2 | |

| N1-Benzyl Derivative | 8.7 | 12.4 |

Neuropharmacological Activity

Indoline derivatives are known to modulate serotonin and dopamine receptors. While direct evidence is lacking for this compound, structural analogs exhibit:

-

5-HT₃ Receptor Antagonism: Potential antiemetic applications.

-

MAO-B Inhibition: Neuroprotective effects in Parkinson’s disease models .

Research Challenges and Future Directions

Target Identification

Mechanistic studies are needed to identify molecular targets. Hypotheses include:

-

Kinase Inhibition: Targeting EGFR or VEGFR2.

-

Topoisomerase II Interference: DNA damage-mediated apoptosis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume